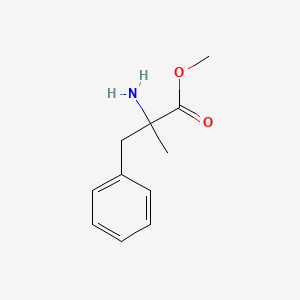
tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a 3-oxocyclobutyl moiety. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with appropriate reagents to introduce the 3-oxocyclobutyl group. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium (BuLi) in the presence of N,N’-dimethylpropylene urea, followed by the addition of a suitable alkylating agent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various piperidine derivatives .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-oxopiperidine-1-carboxylate: This compound is structurally similar but lacks the 3-oxocyclobutyl group.
N-Boc-4-piperidineacetaldehyde: Another related compound with a different functional group arrangement.
1-Boc-3-piperidone: Similar in structure but with variations in the piperidine ring.
Uniqueness: tert-Butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is unique due to the presence of the 3-oxocyclobutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such structural features are desired.
Properties
CAS No. |
203661-72-7 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



